7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine
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Overview
Description
7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C12H14BrN and a molecular weight of 252.15 g/mol . This compound is part of the indene family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dihydro-1H-inden-4-amine
- 7-Chloro-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine
- 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
Uniqueness
7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine is unique due to the presence of both a bromine atom and a cyclopropyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7-bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-11-6-10(7-4-5-7)12(14)9-3-1-2-8(9)11/h6-7H,1-5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOBNRYFVLCUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=C2C1)N)C3CC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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